2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
CAS No.: 933025-61-7
Cat. No.: VC7113169
Molecular Formula: C18H21N3O3S3
Molecular Weight: 423.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933025-61-7 |
|---|---|
| Molecular Formula | C18H21N3O3S3 |
| Molecular Weight | 423.56 |
| IUPAC Name | 2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C18H21N3O3S3/c1-2-3-10-21-15-8-4-5-9-16(15)27(23,24)20-18(21)26-13-17(22)19-12-14-7-6-11-25-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,19,22) |
| Standard InChI Key | GOFRQNJUCYSVLN-UHFFFAOYSA-N |
| SMILES | CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=CS3 |
Introduction
The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e] thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule featuring a benzo[e] thiadiazine core, which is a heterocyclic ring system known for its potential biological activities. This compound includes a thiol group linked to a thiophen-2-ylmethyl acetamide moiety, contributing to its chemical reactivity and potential biological properties.
Synthesis and Chemical Reactivity
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the thiadiazine core and the attachment of the thiophen-2-ylmethyl acetamide moiety. Careful control of reaction conditions such as temperature, solvent choice, and reaction time is crucial to obtain high-purity products.
The chemical reactivity of this compound can be attributed to the presence of the thiol and acetamide functionalities. Potential reactions include nucleophilic substitutions and additions, which can lead to the formation of various derivatives with altered biological activities.
Biological Activities and Potential Applications
Compounds with similar structures to 2-((4-butyl-1,1-dioxido-4H-benzo[e] thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide have shown potential antimicrobial and anti-inflammatory properties due to the presence of the thiadiazine ring and other functional groups. Research has indicated that such compounds may inhibit specific enzymes or pathways involved in disease processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume